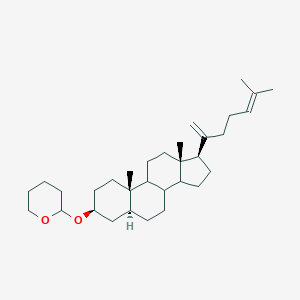
(E)-(2-Nitro-1-heptenyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(2-Nitro-1-heptenyl)cyclohexane, also known as NHC, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. NHC has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties.
作用机制
The mechanism of action of (E)-(2-Nitro-1-heptenyl)cyclohexane is not fully understood, but it is believed to act by modulating the activity of various enzymes and signaling pathways. (E)-(2-Nitro-1-heptenyl)cyclohexane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
(E)-(2-Nitro-1-heptenyl)cyclohexane has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, (E)-(2-Nitro-1-heptenyl)cyclohexane has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In animal studies, (E)-(2-Nitro-1-heptenyl)cyclohexane has been found to improve cognitive function and reduce neuronal damage.
实验室实验的优点和局限性
One advantage of using (E)-(2-Nitro-1-heptenyl)cyclohexane in lab experiments is its high purity and stability. (E)-(2-Nitro-1-heptenyl)cyclohexane has been shown to be stable under a wide range of conditions and can be easily synthesized in large quantities. However, one limitation of using (E)-(2-Nitro-1-heptenyl)cyclohexane is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of (E)-(2-Nitro-1-heptenyl)cyclohexane. One area of research is the development of novel (E)-(2-Nitro-1-heptenyl)cyclohexane derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of (E)-(2-Nitro-1-heptenyl)cyclohexane as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of (E)-(2-Nitro-1-heptenyl)cyclohexane and its potential for use in clinical settings.
Conclusion
In conclusion, (E)-(2-Nitro-1-heptenyl)cyclohexane, or (E)-(2-Nitro-1-heptenyl)cyclohexane, is a synthetic compound that has shown promise as a therapeutic agent. (E)-(2-Nitro-1-heptenyl)cyclohexane exhibits anti-inflammatory, antioxidant, and neuroprotective properties and has been extensively studied for its potential use in treating various diseases. The synthesis method of (E)-(2-Nitro-1-heptenyl)cyclohexane involves the reaction of cyclohexanone with nitromethane in the presence of a base, followed by reduction using sodium borohydride. While there are limitations to using (E)-(2-Nitro-1-heptenyl)cyclohexane in lab experiments, such as its limited solubility in water, the potential benefits of using (E)-(2-Nitro-1-heptenyl)cyclohexane as a therapeutic agent make it an area of continued research.
合成方法
The synthesis of (E)-(2-Nitro-1-heptenyl)cyclohexane involves the reaction of cyclohexanone with nitromethane in the presence of a base. The resulting product is then reduced using sodium borohydride to yield (E)-(2-Nitro-1-heptenyl)cyclohexane. This method has been optimized to produce high yields of (E)-(2-Nitro-1-heptenyl)cyclohexane with a purity of over 95%.
科学研究应用
(E)-(2-Nitro-1-heptenyl)cyclohexane has been extensively studied for its potential as a therapeutic agent. Research has shown that (E)-(2-Nitro-1-heptenyl)cyclohexane exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, (E)-(2-Nitro-1-heptenyl)cyclohexane has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
属性
CAS 编号 |
138668-20-9 |
|---|---|
产品名称 |
(E)-(2-Nitro-1-heptenyl)cyclohexane |
分子式 |
C41H60N10O10S |
分子量 |
225.33 g/mol |
IUPAC 名称 |
[(E)-2-nitrohept-1-enyl]cyclohexane |
InChI |
InChI=1S/C13H23NO2/c1-2-3-5-10-13(14(15)16)11-12-8-6-4-7-9-12/h11-12H,2-10H2,1H3/b13-11+ |
InChI 键 |
KTLANCLSASGCKY-ACCUITESSA-N |
手性 SMILES |
CCCCC/C(=C\C1CCCCC1)/[N+](=O)[O-] |
SMILES |
CCCCCC(=CC1CCCCC1)[N+](=O)[O-] |
规范 SMILES |
CCCCCC(=CC1CCCCC1)[N+](=O)[O-] |
同义词 |
(E)-(2-Nitro-1-heptenyl)cyclohexane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4,5-Dihydroxy-6-[5-hydroxy-4-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B237367.png)


![4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B237386.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate](/img/structure/B237388.png)
![2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237396.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide](/img/structure/B237409.png)
![2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide](/img/structure/B237422.png)

![2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B237438.png)



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)